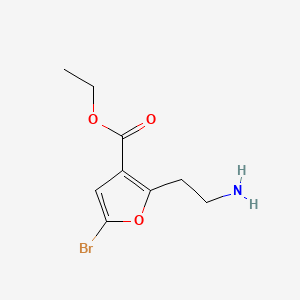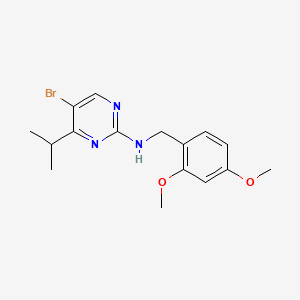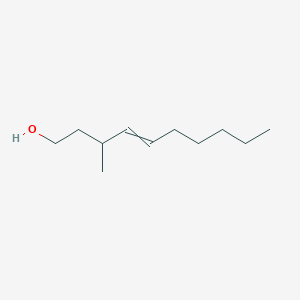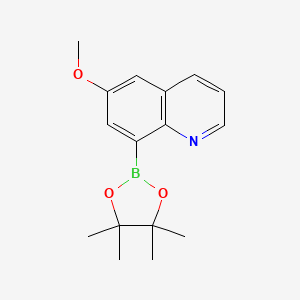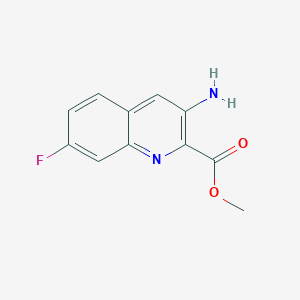
Methyl 3-amino-7-fluoroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-7-fluoroquinoline-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminoquinoline and methyl 7-fluoro-2-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-7-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Methyl 3-amino-7-fluoroquinoline-2-carboxylate has several applications in scientific research, including :
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-7-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparaison Avec Des Composés Similaires
Methyl 3-amino-7-fluoroquinoline-2-carboxylate can be compared with other similar compounds in the quinoline family :
Methyl 3-aminoquinoline-2-carboxylate: Lacks the fluoro group, which may affect its biological activity.
Methyl 7-fluoroquinoline-2-carboxylate: Lacks the amino group, which may influence its reactivity and applications.
Methyl 3-amino-6-fluoroquinoline-2-carboxylate: Similar structure but with the fluoro group at a different position, potentially altering its properties.
The unique combination of the amino and fluoro groups in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
methyl 3-amino-7-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,13H2,1H3 |
Clé InChI |
QGAXFIIDAFGMHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B13674513.png)
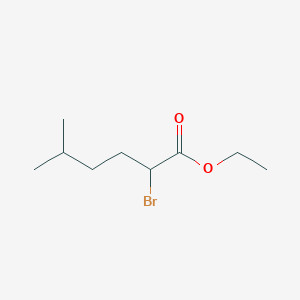
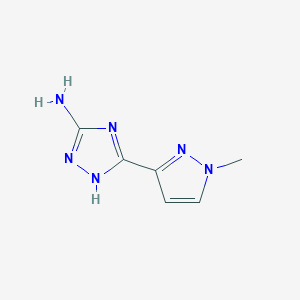
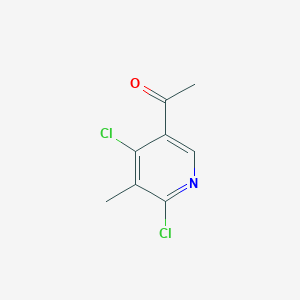

![8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
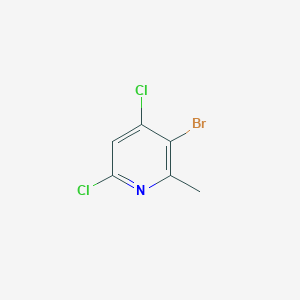
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
